molecular formula C19H24N4O2S B7535997 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide

Cat. No. B7535997
M. Wt: 372.5 g/mol
InChI Key: AXTVSCXVAUPKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of kinase inhibitors and has shown promising results in treating various diseases, including cancer and autoimmune disorders.

Mechanism of Action

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide exerts its therapeutic effects by inhibiting the activity of various kinases, which are involved in several cellular processes such as cell proliferation, differentiation, and survival. The compound specifically targets BTK, FLT3, and JAK3 kinases, which play a crucial role in the development and progression of various diseases. By inhibiting these kinases, 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide can effectively block the signaling pathways that promote disease progression, leading to improved outcomes.
Biochemical and Physiological Effects:
4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been shown to have several biochemical and physiological effects that contribute to its therapeutic benefits. The compound has been found to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. Additionally, 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been found to inhibit the production of cytokines, which are involved in the inflammatory response and play a crucial role in the development of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide is its specificity towards its target kinases, which reduces the risk of off-target effects. Additionally, the compound has a favorable pharmacokinetic profile, making it suitable for oral administration. However, one of the limitations of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide is its relatively short half-life, which may require frequent dosing or the development of a sustained-release formulation.

Future Directions

There are several future directions for the use of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in scientific research. One potential application is the development of combination therapies that target multiple kinases simultaneously, leading to improved outcomes in the treatment of various diseases. Additionally, the use of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in combination with immunotherapy has shown promising results in preclinical models, suggesting its potential in improving the efficacy of immunotherapy. Finally, further studies are needed to explore the potential of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in treating other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide is a novel small molecule inhibitor that has shown promising results in scientific research. The compound has been found to inhibit the activity of several kinases involved in the pathogenesis of various diseases and has shown potential in treating cancer and autoimmune disorders. While there are limitations to its use, the future directions for the use of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in scientific research are promising, and further studies are needed to explore its full potential.

Synthesis Methods

The synthesis of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide involves a multi-step process that starts with the reaction of 4-aminobenzamide with N-(tert-butoxycarbonyl)-L-valine methyl ester. This is followed by the coupling of the resulting intermediate with 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid, resulting in the formation of the target molecule. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been extensively studied in preclinical models and has shown promising results in various scientific research applications. The compound has been found to inhibit the activity of several kinases, including BTK, FLT3, and JAK3, which are involved in the pathogenesis of several diseases. 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been found to be effective in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Additionally, the compound has also shown potential in treating autoimmune disorders such as rheumatoid arthritis and lupus.

properties

IUPAC Name

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c20-19(25)22-16-5-3-15(4-6-16)18(24)21-12-14-7-9-23(10-8-14)13-17-2-1-11-26-17/h1-6,11,14H,7-10,12-13H2,(H,21,24)(H3,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTVSCXVAUPKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)NC(=O)N)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.